Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC14525597
Molecular Formula: C16H16ClFN2O3S
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClFN2O3S |
|---|---|
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3 |
| Standard InChI Key | YAURUBLPBWWRPH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A benzo[b]thiophene core substituted with chlorine at position 3 and fluorine at position 6.
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A carbonyl-linked piperazine ring at position 2 of the benzothiophene.
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An ethyl carboxylate group esterified to the piperazine nitrogen.
The fluorine and chlorine atoms introduce electronegative and steric effects, influencing reactivity and intermolecular interactions. The piperazine ring, a common motif in pharmaceuticals, enhances solubility and enables hydrogen bonding, while the ethyl ester may improve bioavailability by modulating lipophilicity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 620570-09-4 |
| Molecular Formula | C₁₆H₁₆ClFN₂O₃S |
| Molecular Weight | 370.8 g/mol |
| Physical State | Solid |
| Solubility | Likely polar aprotic solvents |
| Hazard Statements | H315, H319 (skin/eye irritation) |
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are unavailable for this compound, analogous benzothiophene-piperazine derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons in the benzothiophene region (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
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MS (ESI+): A molecular ion peak at m/z 371.8 [M+H]⁺, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence (Figure 1):
Step 1: Benzothiophene Core Formation
The benzothiophene scaffold is constructed via cyclization of 2-chloro-5-fluorobenzaldehyde with thioglycolic acid under acidic conditions. This Friedel-Crafts-type reaction forms the bicyclic system, with chlorine and fluorine introduced via electrophilic substitution .
Step 2: Carbonylative Piperazine Coupling
The benzothiophene-2-carbonyl chloride, generated using thionyl chloride, undergoes nucleophilic acyl substitution with piperazine. This step attaches the piperazine moiety via a stable amide bond.
Step 3: Ethyl Esterification
The terminal piperazine nitrogen is carboxylated with ethyl chloroformate in the presence of a base (e.g., triethylamine), yielding the final ester.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thioglycolic acid, H₂SO₄, 110°C | 65% |
| 2 | Piperazine, DCM, 0°C→RT | 78% |
| 3 | Ethyl chloroformate, Et₃N, 0°C | 82% |
Challenges and Modifications
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Regioselectivity: The chloro and fluoro substituents’ positions are critical. Microwave-assisted synthesis has been proposed to enhance regiocontrol in analogous systems .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is typically required due to polar byproducts.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While no direct studies on this compound exist, structural analogs suggest potential interactions with:
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Dopamine Receptors: Piperazine derivatives often modulate D₂-like receptors, implicating CNS applications.
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Kinase Inhibition: Benzothiophenes inhibit kinases (e.g., JAK3) involved in inflammatory pathways .
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Microtubule Disruption: Chlorinated heterocycles interfere with tubulin polymerization, a mechanism in anticancer agents .
In Silico Predictions
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzothiophene Derivatives
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound | N/A | N/A |
| 3-Fluorobenzo[b]thiophene-2-amide | 1.2 | JAK3 |
| 6-Chlorobenzo[b]thiophene-ester | 0.8 | Tubulin Polymerization |
The absence of a methyl group at position 5 in the target compound may reduce steric hindrance, potentially enhancing receptor binding compared to bulkier analogs .
Future Directions
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In Vitro Screening: Prioritize assays against kinase panels and neuronal receptors.
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Prodrug Development: Replace the ethyl ester with a pivaloyloxymethyl group to enhance oral bioavailability.
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Crystallography: Resolve the X-ray structure to guide structure-based optimization.
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